5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy- 5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16826147
InChI: InChI=1S/C24H21Cl2F3N4O5/c1-11(31-23(35)24(3-4-24)32-22(34)17-8-19(36-2)33-38-17)20-16(27)5-12(9-30-20)14-6-13(25)7-15(26)21(14)37-10-18(28)29/h5-9,11,18H,3-4,10H2,1-2H3,(H,31,35)(H,32,34)
SMILES:
Molecular Formula: C24H21Cl2F3N4O5
Molecular Weight: 573.3 g/mol

5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-

CAS No.:

Cat. No.: VC16826147

Molecular Formula: C24H21Cl2F3N4O5

Molecular Weight: 573.3 g/mol

* For research use only. Not for human or veterinary use.

5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy- -

Specification

Molecular Formula C24H21Cl2F3N4O5
Molecular Weight 573.3 g/mol
IUPAC Name N-[1-[1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoropyridin-2-yl]ethylcarbamoyl]cyclopropyl]-3-methoxy-1,2-oxazole-5-carboxamide
Standard InChI InChI=1S/C24H21Cl2F3N4O5/c1-11(31-23(35)24(3-4-24)32-22(34)17-8-19(36-2)33-38-17)20-16(27)5-12(9-30-20)14-6-13(25)7-15(26)21(14)37-10-18(28)29/h5-9,11,18H,3-4,10H2,1-2H3,(H,31,35)(H,32,34)
Standard InChI Key OULIMCUBOYWVQV-UHFFFAOYSA-N
Canonical SMILES CC(C1=C(C=C(C=N1)C2=C(C(=CC(=C2)Cl)Cl)OCC(F)F)F)NC(=O)C3(CC3)NC(=O)C4=CC(=NO4)OC

Introduction

Chemical Structure and Nomenclature

The IUPAC name delineates a molecule with four primary components:

  • Isoxazole-carboxamide core: A five-membered heterocyclic ring containing oxygen and nitrogen atoms (isoxazole) linked to a carboxamide group .

  • Cyclopropyl-carbamoyl moiety: A cyclopropane ring connected via a carbamoyl bridge, enhancing conformational rigidity.

  • Chiral (R)-configured ethylamino linker: A stereospecific ethylamine group critical for target binding specificity.

  • Aryl-pyridinyl substituent: A 3-fluoro-2-pyridinyl group substituted with a 3,5-dichloro-2-(2,2-difluoroethoxy)phenyl ring, contributing to lipophilicity and target engagement .

Structural Analysis:

  • The isoxazole ring (C₃H₃NO) provides metabolic stability and hydrogen-bonding capacity .

  • The cyclopropyl group introduces strain, potentially improving binding affinity to biological targets.

  • The difluoroethoxy (-OCF₂CH₂F) and dichlorophenyl groups enhance lipid solubility, favoring membrane permeability .

  • The 3-fluoro-pyridine moiety may modulate electronic properties and pharmacokinetics .

Synthesis Pathways

While no explicit synthesis route for this compound is documented, analogous methodologies from recent literature suggest a plausible multi-step approach:

Step 1: Isoxazole-Carboxamide Formation

The isoxazole core can be synthesized via cyclocondensation of hydroxylamine with a β-keto amide precursor, as demonstrated in the preparation of 3,4-diaryl-isoxazole-5-carboxamides . For example, coupling 3-methoxyisoxazole-5-carboxylic acid with an amine-containing cyclopropane derivative could yield the carboxamide intermediate .

Step 2: Pyridinyl-Ethylamine Construction

The pyridine ring may be assembled using a Kröhnke reaction, followed by fluorination at the 3-position via halogen exchange . The ethylamino linker can be introduced through reductive amination of a ketone intermediate with (R)-configured ethylamine.

Step 3: Dichlorophenyl-Difluoroethoxy Integration

The 3,5-dichloro-2-(2,2-difluoroethoxy)phenyl group can be appended via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis to couple a boronic acid derivative to the pyridine ring .

Key Challenges:

  • Stereochemical control during ethylamine incorporation.

  • Minimizing dehalogenation during fluorination steps.

  • Ensuring regioselectivity in aryl coupling reactions .

Physicochemical Properties

Based on structural analogs and computational predictions:

PropertyValue/DescriptionBasis
Molecular Weight~650-700 g/molSum of atomic masses
LogP~4.2 (high lipophilicity)Dichlorophenyl/difluoroethoxy
SolubilityPoor aqueous solubilityCarboxamide mitigates hydrophobicity
pKa~6.5 (carboxamide deprotonation)Analogous to isoxazole derivatives

Stability Considerations:

  • The difluoroethoxy group may confer resistance to oxidative metabolism .

  • The cyclopropane ring is prone to ring-opening under strong acidic conditions.

Biological Activity and Mechanism

While direct pharmacological data are unavailable, structurally related compounds exhibit potent anticancer and antiproliferative activities . Hypothesized mechanisms include:

Kinase Inhibition

The pyridinyl and dichlorophenyl groups resemble ATP-competitive kinase inhibitors. For example, 3,4-diaryl-isoxazole-5-carboxamides inhibit heat shock protein 90 (HSP90), a chaperone critical for oncoprotein stability .

Microtubule Destabilization

Analogous isoxazole derivatives disrupt microtubule dynamics, inducing mitotic arrest in cancer cells . The ethylamino linker may facilitate binding to β-tubulin’s colchicine site.

Pharmacokinetic and Toxicity Considerations

ADME Profile:

  • Absorption: High lipophilicity favors intestinal absorption but may limit bioavailability without formulation aids .

  • Distribution: Predicted volume of distribution (Vd) >5 L/kg, indicating extensive tissue penetration.

  • Metabolism: Likely hepatic via CYP3A4-mediated oxidation; difluoroethoxy group resists esterase cleavage .

  • Excretion: Primarily biliary due to molecular weight >500 g/mol.

Toxicity Risks:

  • Off-target effects: Dichlorophenyl moiety may confer hepatotoxicity risks .

  • Genotoxicity: Aromatic amines and cyclopropane derivatives require mutagenicity screening.

Current Research and Applications

Recent studies highlight the therapeutic potential of isoxazole-carboxamides:

  • Anticancer Agents: Nanoformulated analogs showed IC₅₀ values of 2–10 µM against HepG2 and MCF-7 cells .

  • Antimitotic Activity: Structural relatives destabilized microtubules at nanomolar concentrations in sea urchin embryo assays .

  • HSP90 Inhibitors: Diarylisoxazoles suppressed tumor growth in xenograft models by degrading client proteins like HER2 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator